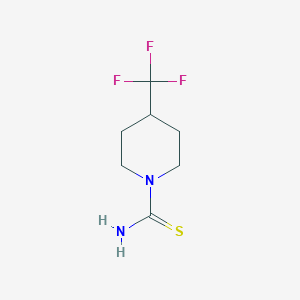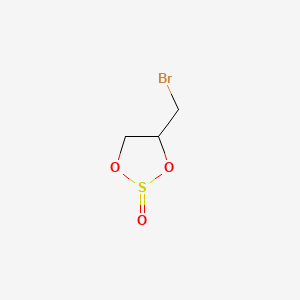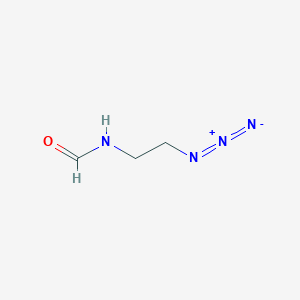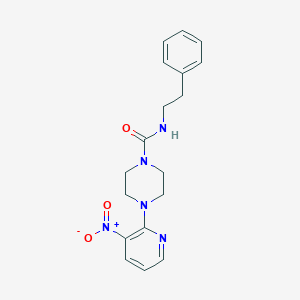![molecular formula C5H8N2O B14186110 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one CAS No. 919802-92-9](/img/structure/B14186110.png)
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,5-diazabicyclo[310]hexan-2-one is a bicyclic compound that features a unique structure with a nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylhydroxylamine with a suitable diene or dienophile, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts, such as ruthenium or palladium, can facilitate the cyclization reaction, leading to higher yields and more cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of hydrogen gas and a suitable catalyst.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Scientific Research Applications
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one exerts its effects involves its interaction with various molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, enzyme activity, and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[3.1.0]hexane: A similar bicyclic compound without the methyl group.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A derivative with two bicyclic moieties.
Uniqueness
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions. This methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar bicyclic compounds.
Properties
CAS No. |
919802-92-9 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
6-methyl-1,5-diazabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C5H8N2O/c1-4-6-3-2-5(8)7(4)6/h4H,2-3H2,1H3 |
InChI Key |
XNAUVNPUAKPQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1N2N1C(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)
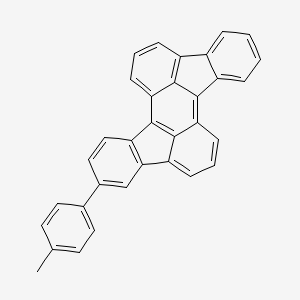
![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)
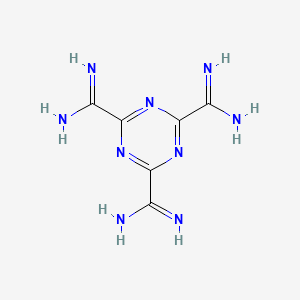
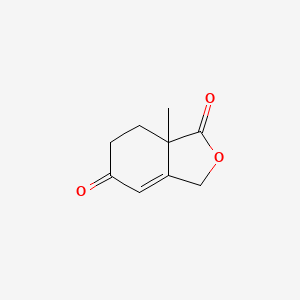
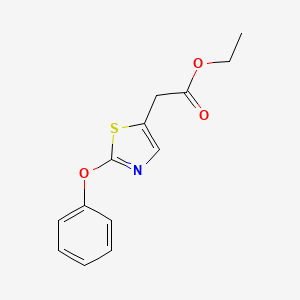
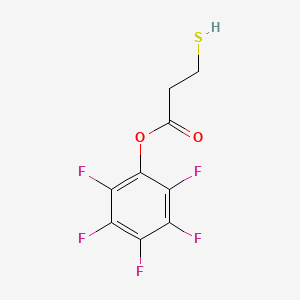
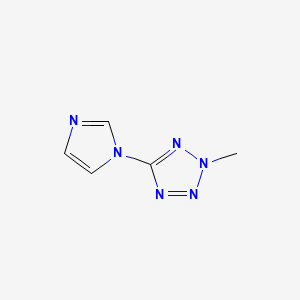
![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
